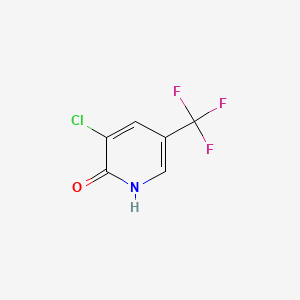

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPOOWWMZOPUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000628 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-37-3, 76041-71-9 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Introduction: The Significance of a Trifluoromethylated Pyridine Core

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold—offers a versatile platform for the synthesis of a diverse range of complex molecules. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, thereby improving their bioavailability and efficacy.[1] This guide provides a comprehensive overview of a reliable and scalable laboratory synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)pyridine, followed by a regioselective chlorination at the 3-position. This guide will detail a robust protocol for each stage, offering insights into the underlying chemical principles, potential challenges, and optimization strategies.

Part 1: Synthesis of the Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine

The most common and well-documented route to 2-hydroxy-5-(trifluoromethyl)pyridine begins with the readily available 6-hydroxynicotinic acid. The key transformation is a deoxygenative fluorination of the carboxylic acid moiety using sulfur tetrafluoride (SF₄).

Reaction Mechanism and Causality

The reaction of a carboxylic acid with sulfur tetrafluoride proceeds through a series of nucleophilic substitution reactions. The carboxylic acid is first converted to an acyl fluoride, which then undergoes further fluorination to the trifluoromethyl group. Anhydrous hydrogen fluoride is often used as a catalyst in this transformation. The high pressure and temperature are necessary to overcome the activation energy of the reaction. The use of a stainless steel pressure tank is crucial due to the corrosive nature of the reactants and the pressures generated.

Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

Materials and Equipment:

-

6-Hydroxynicotinic acid

-

Anhydrous hydrofluoric acid (≥95 wt%)

-

Sulfur tetrafluoride (SF₄)

-

Chloroform

-

Saturated sodium carbonate solution

-

Stainless steel pressure tank with stirrer and temperature control

-

Polytetrafluoroethylene (PTFE) vessel

-

Standard laboratory glassware

-

Exhaust gas absorption unit (scrubber) containing a caustic solution

Procedure:

-

Charging the Reactor: In a well-ventilated fume hood, carefully charge the stainless steel pressure tank with 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol), and sulfur tetrafluoride (42.1 g, 0.39 mol).[2]

-

Reaction: Seal the reactor and heat the mixture to 100°C with stirring. Maintain the pressure at approximately 0.15 MPa for 12 hours. Ensure that any gaseous byproducts are safely neutralized by passing them through an exhaust gas absorption unit.[2]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any remaining pressure through the scrubber. Transfer the reaction mixture to a PTFE vessel and gently heat to 40°C to evaporate any residual hydrogen fluoride.

-

Neutralization and Extraction: Dissolve the residue in 150 mL of water and adjust the pH to 6.8-7.2 with a saturated sodium carbonate solution. Transfer the aqueous solution to a separatory funnel and extract with chloroform (3 x 100 mL).[2]

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-(trifluoromethyl)pyridine as a solid. The typical yield is around 72%.[2]

| Parameter | Value |

| Starting Material | 6-Hydroxynicotinic acid |

| Key Reagents | Sulfur tetrafluoride, Anhydrous HF |

| Temperature | 100°C |

| Pressure | 0.15 MPa |

| Reaction Time | 12 hours |

| Typical Yield | 72% |

Part 2: Regioselective Chlorination to Yield this compound

The second stage of the synthesis involves the chlorination of the electron-rich pyridine ring of 2-hydroxy-5-(trifluoromethyl)pyridine. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, as it is a mild and selective electrophilic chlorinating agent.

Understanding the Tautomerism and Reactivity of 2-Hydroxypyridines

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For 2-hydroxy-5-(trifluoromethyl)pyridine, the equilibrium generally favors the pyridone tautomer. However, the hydroxypyridine form, though less abundant, is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the trifluoromethyl group at the 5-position deactivates this position, leading to preferential chlorination at the 3-position.

Caption: Tautomeric equilibrium of the precursor.

Mechanism of Chlorination with N-Chlorosuccinimide

The chlorination with NCS is an electrophilic aromatic substitution reaction. In a polar aprotic solvent like N,N-dimethylformamide (DMF), NCS can be activated to generate a more potent electrophilic chlorine species. The reaction proceeds via a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and yield the chlorinated product.

Caption: Simplified electrophilic chlorination workflow.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

2-Hydroxy-5-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitromethane (optional co-solvent)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (15.3 g, 0.094 mol) and N-chlorosuccinimide (14.4 g, 0.108 mol) in 50 mL of anhydrous DMF. A small amount of nitromethane can be used as a co-solvent.

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, slowly pour the reaction mixture into 250 mL of cold water with stirring. A light yellow precipitate of this compound will form.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum. A typical yield for this step is approximately 92%. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-(trifluoromethyl)pyridine |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Typical Yield | 92% |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or no conversion of starting material | Impure or decomposed NCS. | Use freshly opened or recrystallized NCS. |

| Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Gentle heating (40-50°C) may be applied cautiously. | |

| Formation of di-chlorinated byproducts | Excess NCS or prolonged reaction time. | Use a stoichiometric amount of NCS (1.05-1.1 equivalents). Carefully monitor the reaction and stop it once the starting material is consumed. |

| Difficult filtration of the product | Very fine precipitate. | Allow the precipitate to digest in the cold water for a longer period before filtration. |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

-

Anhydrous Hydrofluoric Acid (HF): Extremely corrosive and toxic. Causes severe burns upon contact. Handle with extreme caution and have a calcium gluconate gel readily available as an antidote for skin exposure.

-

Sulfur Tetrafluoride (SF₄): A toxic and corrosive gas. Reacts violently with water. Must be handled in a robust pressure-rated system.

-

N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes. Can release chlorine gas upon decomposition.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Quench any unreacted NCS carefully with a reducing agent like sodium bisulfite before disposal.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and regiochemistry of the chlorination. The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H, C=O (from the pyridone tautomer), and C-Cl bonds.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the laboratory-scale production of this compound. By understanding the underlying chemical principles of each step, from the tautomeric nature of the precursor to the mechanism of electrophilic chlorination, researchers can confidently and safely synthesize this valuable building block for their research and development endeavors. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity.

References

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-5-trifluoromethylpyridine. Retrieved from [Link]

- Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.

-

Massil, T., et al. (1985). Alternative methods for chlorination. Science of The Total Environment. Retrieved from [Link]

-

Dakota Ingredients. (n.d.). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved from [Link]

- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.

-

Jensen, K. L., et al. (2004). Making chlorine greener: investigation of alternatives to sulfite for dechlorination. Water Research. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Omae, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Lockwood, R. B., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorine: Is it really so bad and what are the alternatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0302613). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 76041-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block in modern synthetic chemistry. With the CAS number 76041-71-9, this compound is of significant interest due to the unique combination of a trifluoromethyl group, a chloro substituent, and a versatile hydroxypyridine core. This guide delves into its chemical and physical properties, established synthesis protocols, reactivity, and critical applications in the agrochemical and pharmaceutical sectors. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the technical knowledge and practical insights necessary to effectively utilize this valuable intermediate in their research and development endeavors.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties.[1] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine moiety offers a powerful tool for molecular design.[2]

This compound is a trifunctional intermediate that provides multiple reaction sites for synthetic diversification. The interplay of the electron-withdrawing trifluoromethyl group, the reactive chloro and hydroxyl functionalities, and the inherent aromaticity of the pyridine ring makes it a versatile precursor for a wide range of complex molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 76041-71-9 | [3] |

| Molecular Formula | C₆H₃ClF₃NO | [3] |

| Molecular Weight | 197.54 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 143.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Spectroscopic Characterization

Synthesis and Manufacturing

The reliable synthesis of this compound is crucial for its application. This section details a validated laboratory-scale synthesis and discusses the preparation of its key precursor.

Synthesis of the Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine

The precursor, 2-hydroxy-5-(trifluoromethyl)pyridine, is a valuable building block in its own right.[6] A common synthetic route involves the fluorination of 6-hydroxynicotinic acid.

-

Reactants: 6-hydroxynicotinic acid, anhydrous hydrofluoric acid, sulfur tetrafluoride.

-

Procedure:

-

In a stainless steel pressure vessel, combine 6-hydroxynicotinic acid (0.13 mol), anhydrous hydrofluoric acid (0.13 mol), and sulfur tetrafluoride (0.39 mol).

-

Heat the mixture to 100 °C under a pressure of 0.15 MPa and maintain for 12 hours.

-

After cooling, carefully transfer the remaining product to a polytetrafluoroethylene vessel and heat to 40 °C to remove residual hydrogen fluoride.

-

Dissolve the product in 150 mL of water and adjust the pH to 6.8-7.2 with a saturated sodium carbonate solution.

-

Extract the aqueous phase with chloroform.

-

Combine the organic phases, dry over a suitable drying agent, filter, and concentrate to yield 2-hydroxy-5-(trifluoromethyl)pyridine.[7]

-

"6-hydroxynicotinic_acid" [label="6-Hydroxynicotinic Acid"]; "Reagents" [label="Anhydrous HF, SF₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="2-Hydroxy-5-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"6-hydroxynicotinic_acid" -> "Reagents" [label="Reaction", arrowhead=none]; "Reagents" -> "Product"; }

Caption: Synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.Laboratory Synthesis of this compound

The most direct and widely cited method for the synthesis of the title compound is the electrophilic chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine using N-chlorosuccinimide (NCS).

-

Reactants: 2-hydroxy-5-(trifluoromethyl)pyridine, N-chlorosuccinimide (NCS), anhydrous N,N-dimethylformamide (DMF) or a mixture with nitromethylpyrrolidone.

-

Procedure:

-

Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (0.094 mol) and N-chlorosuccinimide (0.108 mol) in 50 mL of the anhydrous solvent.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Slowly pour the reaction mixture into 250 mL of water to precipitate the product.

-

Collect the pale yellow precipitate by filtration.

-

Dry the solid to obtain this compound (yields up to 92%).[3]

-

"Precursor" [label="2-Hydroxy-5-(trifluoromethyl)pyridine"]; "Reagents" [label="N-Chlorosuccinimide (NCS)\nAnhydrous DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Precursor" -> "Reagents" [label="Chlorination", arrowhead=none]; "Reagents" -> "Product"; }

Caption: Laboratory synthesis of the target compound via electrophilic chlorination.Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Hydroxyl Group: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. This hydroxyl group can undergo O-alkylation or O-acylation, and it can be converted to a chloro group using reagents like phosphorus oxychloride or thionyl chloride, which is a common strategy in the synthesis of more complex pyridines.[8]

-

The Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although this is generally less facile than at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group at the 5-position can influence the reactivity of this position.

-

The Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution, though the ring is deactivated by the electron-withdrawing trifluoromethyl group. The positions for substitution will be dictated by the directing effects of the existing substituents.

Applications in Synthesis

This compound is a valuable intermediate in both the agrochemical and pharmaceutical industries.

Agrochemicals

A primary application of this compound and its derivatives is in the synthesis of herbicides. It is a known environmental transformation product of Haloxyfop-P, a post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] The synthesis of such aryloxyphenoxypropionate herbicides often involves intermediates derived from trifluoromethylpyridines.[9] The trifluoromethylpyridine core is a key component in a number of commercial crop protection agents.[2][10]

Pharmaceuticals

While specific blockbuster drugs directly containing the this compound scaffold are not widely documented, the trifluoromethylpyridine motif is of high interest in drug discovery.[2] This class of compounds serves as essential building blocks for creating libraries of novel molecules for screening. The strategic placement of the chloro, hydroxyl, and trifluoromethyl groups allows for diversification through reactions such as nucleophilic substitution and cross-coupling, enabling the synthesis of a wide array of potential drug candidates.[11] The related compound, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is noted as a synthetic intermediate for pharmaceuticals and agrochemicals.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound.

-

Hazard Classification: This compound is classified as an irritant and is fatal if swallowed.[3]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the synthesis of complex molecules in the agrochemical and pharmaceutical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to explore novel chemical space. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved January 7, 2026, from [Link]

-

Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-163. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. Available at: [Link]

-

J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-163. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved January 7, 2026, from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved January 7, 2026, from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2018). The importance of trifluoromethyl pyridines in crop protection. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Analysis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

This in-depth guide provides a detailed analytical framework for the characterization of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. While publicly accessible, fully assigned spectral data for this specific compound is limited, this paper leverages established principles of analytical chemistry and comparative data from structurally analogous compounds to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral properties of this molecule and the methodologies for its empirical verification.

Molecular Structure and Predicted Spectroscopic Features

This compound (C₆H₃ClF₃NO) is a substituted pyridine ring with a molecular weight of 197.54 g/mol .[1] The molecule's structure, featuring a hydroxyl group, a chlorine atom, and a trifluoromethyl group on the pyridine core, gives rise to a unique and predictable spectroscopic fingerprint. The analysis herein is based on first principles and data from closely related analogues.

Chemical Structure:

The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. For the purpose of this guide, we will consider the hydroxypyridine form, while acknowledging that the pyridone tautomer may be the dominant species in certain solvents or in the solid state, which would significantly alter the spectral data, particularly in the IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted Signal | Chemical Shift (δ) ppm (Est.) | Multiplicity | Coupling Constant (J) Hz (Est.) | Assignment | Rationale |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~2-3 Hz | Proton at C4 | This proton is coupled to H-6. Its chemical shift is influenced by the adjacent electron-withdrawing CF₃ group. |

| H-6 | 8.2 - 8.4 | Doublet (d) | ~2-3 Hz | Proton at C6 | This proton is coupled to H-4 and is typically downfield due to its position adjacent to the electronegative nitrogen atom. |

| OH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Hydroxyl Proton | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal that can be confirmed by D₂O exchange. |

Note: Predicted chemical shifts are based on analysis of similar structures, such as 2-chloro-5-(trifluoromethyl)pyridine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule. Due to the low natural abundance of ¹³C, this is typically a proton-decoupled experiment, showing singlets for each unique carbon.

| Predicted Signal | Chemical Shift (δ) ppm (Est.) | Assignment | Rationale |

| C-2 | 155 - 160 | Carbon bearing OH | The C-O bond will shift this carbon significantly downfield. |

| C-3 | 125 - 130 | Carbon bearing Cl | The C-Cl bond will have a moderate deshielding effect. |

| C-4 | 135 - 140 (quartet) | Carbon adjacent to CF₃ | This carbon will be deshielded by the CF₃ group and will appear as a quartet due to coupling with the fluorine atoms. |

| C-5 | 120 - 125 (quartet) | Carbon bearing CF₃ | This carbon will show a strong quartet splitting due to the one-bond C-F coupling. |

| C-6 | 145 - 150 | Carbon adjacent to N | This carbon is deshielded by the adjacent nitrogen atom. |

| CF₃ | 120 - 125 (quartet) | Trifluoromethyl Carbon | The carbon of the CF₃ group will be observed as a strong quartet with a large C-F coupling constant. |

Note: The presence of the CF₃ group will introduce C-F coupling, which will split the signals of C-4, C-5, and the CF₃ carbon itself into quartets.

NMR Data Acquisition Protocol

The following is a standard protocol for acquiring high-resolution NMR spectra of the title compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) (Est.) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl | A broad peak characteristic of a hydrogen-bonded hydroxyl group. |

| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring | Multiple sharp peaks are expected in this region, corresponding to the aromatic ring vibrations. |

| 1300 - 1100 | C-F stretching | Trifluoromethyl | Strong, sharp absorptions are characteristic of C-F bonds. |

| 1250 - 1150 | C-O stretching | Hydroxyl | The C-O stretch of the hydroxyl group. |

| 800 - 700 | C-Cl stretching | Chloro | A moderate intensity peak corresponding to the C-Cl bond. |

IR Data Acquisition Protocol

Caption: A typical protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z Value (Est.) | Ion | Rationale |

| 197/199 | [M]⁺ | The molecular ion peak. The M+2 peak at m/z 199 with approximately one-third the intensity of the m/z 197 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern). |

| 162/164 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 168/170 | [M-CHO]⁺ | Loss of a formyl radical, a common fragmentation for hydroxypyridines. |

| 128 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

MS Data Acquisition Protocol

Caption: A generalized workflow for acquiring a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data are based on established chemical principles and comparison with closely related molecules. The detailed protocols provided herein offer a clear path for the empirical validation of these predictions. This document serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity, underscoring the power of spectroscopic methods in modern chemical research.

References

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

The Solubility Profile of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of data. As a self-validating system of scientific inquiry, it is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and experimentally determine the solubility of this and structurally similar compounds. We will delve into the molecular characteristics that govern its solubility, predict its behavior in various organic solvents, and provide a detailed protocol for empirical verification.

Physicochemical Characteristics of this compound

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent physical properties. These characteristics are the primary drivers of its interaction with different solvent environments.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 159-161 °C (lit.) | [1][2] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

The solid-state nature and relatively high melting point of this compound suggest strong intermolecular forces in its crystal lattice. The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen and oxygen (hydrogen bond acceptors) indicates the potential for significant hydrogen bonding interactions.[3][4] The XLogP3 value of 1.5 suggests a moderate level of lipophilicity.[1]

Theoretical Framework for Solubility: A Causal Analysis

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This adage is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the extent to which a solute will dissolve in a solvent. For this compound, several key structural features will dictate its solubility profile.

The Interplay of Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and non-polar characteristics. The pyridine ring itself is polar, and the hydroxyl and trifluoromethyl groups contribute significantly to its electronic properties.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a crucial factor in its solubility in protic solvents like alcohols. The ability of a solvent to engage in hydrogen bonding with the solute can help overcome the solute-solute interactions in the crystal lattice, thereby promoting dissolution.[3]

-

Polarity: The presence of electronegative chlorine, fluorine, and nitrogen atoms induces a dipole moment, making the molecule polar. Polar solvents will be more effective at solvating the molecule by surrounding it and stabilizing its partial charges.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly impacts a molecule's physicochemical properties. Its presence in this compound has several implications for solubility:

-

Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which would suggest better solubility in non-polar organic solvents.[2][6]

-

Modulation of Hydrogen Bonding: While not a hydrogen bond donor itself, the strong electron-withdrawing nature of the -CF₃ group can influence the acidity of the nearby hydroxyl group, potentially affecting its hydrogen bonding strength.

Tautomerism: A Hidden Variable

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 2-hydroxypyridine, the pyridone form is often favored in solution. This tautomeric equilibrium can significantly impact solubility, as the two forms have different polarities and hydrogen bonding capabilities. The pyridone tautomer, with its amide-like character, may exhibit different solubility behavior compared to the aromatic alcohol form.[7][8]

Predicted Solubility Profile

Based on the theoretical principles outlined above, we can predict the likely solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group and the pyridine nitrogen. The polarity of these solvents will also favor the dissolution of the polar solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can accept hydrogen bonds, which will facilitate the dissolution of this compound. DMF and DMSO are particularly strong solvents for a wide range of organic compounds. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The overall polarity of the molecule and its capacity for hydrogen bonding suggest that it will have limited solubility in non-polar solvents. However, the lipophilic character contributed by the trifluoromethyl group and the pyridine ring may allow for some dissolution, particularly in aromatic solvents like toluene through π-π stacking interactions. |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol outlines a robust method for the experimental determination of the solubility of this compound. This method is designed to be self-validating by incorporating appropriate controls and precise measurements.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The exact amount should be recorded. The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing and create a fine suspension.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Conclusion

For researchers and drug development professionals, the provided experimental protocol offers a reliable and self-validating method to empirically determine the solubility of this compound. Accurate solubility data is a cornerstone of successful drug development, influencing everything from initial screening and synthesis to final formulation and in vivo performance. This guide provides the necessary theoretical framework and practical tools to confidently approach the solubility characterization of this compound and other novel chemical entities.

References

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube; 2025. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH; 2021. Available from: [Link]

-

Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3 ... - PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI; Available from: [Link]

-

Pyridine - Solubility of Things. Available from: [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Available from: [Link]

-

Pyridine - chemeurope.com. Available from: [Link]

-

Pyridine - Sciencemadness Wiki. Available from: [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available from: [Link]

-

Chemical Properties of Pyridine (CAS 110-86-1) - Cheméo. Available from: [Link]

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. Available from: [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Journal of Medical and Health Studies - Al-Kindi Publisher. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. al-kindipublisher.com [al-kindipublisher.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?" - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile and Storage Protocols for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 76041-71-9)

Executive Summary

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a vital heterocyclic compound in pharmaceutical and agrochemical research.[1] As a solid with a defined melting point, its stability is influenced by environmental factors including temperature, humidity, light, and chemical incompatibility. This document outlines the intrinsic chemical properties that dictate its stability, details potential degradation pathways, and provides actionable protocols for storage and experimental stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the compound's integrity, thereby safeguarding experimental reproducibility and promoting laboratory safety.

Chemical Identification and Physicochemical Properties

This compound is a halogenated pyridinol derivative. The presence of a chlorine atom, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a highly stable trifluoromethyl group on the pyridine ring defines its reactivity and physical characteristics. It is typically supplied as a white to light yellow solid.[2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 76041-71-9 | [2],[1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 159-161 °C (lit.) | [2],[1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Core Stability Profile and Influencing Factors

The stability of this compound is governed by its molecular structure. While generally stable under standard laboratory conditions, its integrity can be compromised by exposure to specific environmental and chemical stressors.

Thermal Stability

As a solid with a relatively high melting point of 159-161 °C, the compound exhibits good thermal stability at ambient temperatures.[1][2] However, elevated temperatures can induce thermal decomposition. For analogous halogenated pyridine compounds, thermal decomposition is known to release hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[3][4] Therefore, avoiding excessive heat is crucial for both stability and safety.

Chemical Compatibility

The primary chemical incompatibility noted for structurally related compounds is with strong oxidizing agents .[3][4] The pyridine ring, while substituted, can be susceptible to oxidative degradation. Contact with strong acids or bases should also be avoided, as they can catalyze hydrolytic reactions or other unwanted transformations.[5][6]

Photostability and Atmospheric Sensitivity

-

Light Exposure: A related compound, 2-Chloro-5-(trifluoromethyl)pyridine, is noted to be light-sensitive.[6] It is prudent to assume that this compound may also exhibit sensitivity to UV or visible light, which can catalyze degradation.

-

Moisture and Air: Some halogenated pyridines are sensitive to moisture and air.[3] The presence of water can facilitate hydrolysis, particularly under non-neutral pH conditions. For high-purity applications and long-term storage, minimizing exposure to atmospheric moisture and oxygen is a critical best practice. Storing under an inert atmosphere is recommended for air-sensitive analogues.[3][7]

Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, inferences can be drawn from related structures like 3,5,6-trichloro-2-pyridinol.[8] Potential degradation mechanisms could include hydrolytic dechlorination and oxidation.

Caption: Hypothetical degradation routes for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation and slows potential slow-reacting pathways.[9][10] |

| Atmosphere | For long-term storage or high-purity applications, store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents slow oxidation and degradation from atmospheric moisture.[3][7] |

| Light | Store in a tightly sealed, opaque or amber glass container. Protect from direct light. | Prevents potential photodegradation.[6] |

| Container | Use a tightly closed container made of non-reactive material (e.g., glass). | Prevents contamination and exposure to air and moisture.[3][9][10] |

| Location | Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11] | Prevents accidental contact with reactive chemicals and ensures safety. |

Safe Handling Procedures

-

Always handle the compound in a well-ventilated area or a certified laboratory chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid generating dust when handling the solid.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][12]

-

Keep the container tightly sealed when not in use to prevent atmospheric exposure.[10]

-

Grounding and bonding of containers may be necessary for large quantities to prevent static discharge, although this is more critical for flammable liquid analogues.[9][10]

Experimental Workflow for Stability Assessment

A forced degradation study is the standard method to assess the intrinsic stability of a compound. This involves subjecting the material to a range of stress conditions more severe than accelerated storage conditions.

Caption: Workflow for a forced degradation (stress testing) study.

Protocol: Accelerated Stability Assessment via Forced Degradation

This protocol outlines a typical experimental procedure to evaluate the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Volumetric flasks, pipettes, HPLC vials

-

HPLC system with UV or MS detector

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound in a 10 mL volumetric flask using a 50:50 ACN:water mixture to create a 1 mg/mL stock solution.

-

Stress Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Dilute 1 mL of stock solution with 1 mL of 50:50 ACN:water. Heat at 60 °C for 48 hours.

-

Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Control Samples: Prepare a control sample by diluting 1 mL of stock solution with 1 mL of 50:50 ACN:water and store it protected from light at 2-8 °C.

-

Sample Analysis:

-

Before analysis, neutralize the acid and base hydrolysis samples.

-

Dilute all stress and control samples to a suitable concentration (e.g., 0.1 mg/mL).

-

Inject samples into an HPLC system equipped with a C18 column. Use a gradient elution method (e.g., mobile phase A: water with 0.1% formic acid, mobile phase B: ACN with 0.1% formic acid).

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The analytical method is considered "stability-indicating" if all degradation product peaks are resolved from the parent peak.

Conclusion

The chemical integrity of this compound is robust under controlled conditions but susceptible to degradation from heat, light, moisture, and strong oxidizing agents. Adherence to the storage and handling protocols detailed in this guide is paramount for researchers to ensure the validity of their experimental outcomes. By understanding its stability profile, scientists can confidently utilize this compound in their research and development endeavors, minimizing variability and promoting a safe laboratory environment.

References

- Chemsrc. (2025). 2,3-Dichloro-5-(trichloromethyl)pyridine | CAS#:69045-83-6.

- CymitQuimica. (n.d.). CAS 69045-83-6: 2,3-Dichloro-5-(trichloromethyl)pyridine.

- Ambeed.com. (n.d.). 69045-83-6 | 2,3-Dichloro-5-(trichloromethyl)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 2,3-Dichloro-5-(trichloromethyl)pyridine for Chemical Synthesis.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

- ChemicalBook. (2025). 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6.

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets.

- Apollo Scientific. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Dichloro-5-trifluoromethylpyridine.

- Washington State University. (n.d.). Pyridine Hazard Assessment.

- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.

- ChemicalBook. (2025). This compound | 76041-71-9.

- SynQuest Laboratories, Inc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

- Echemi. (n.d.). This compound.

- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.

- PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.

- University of Windsor. (2022). Chemical Storage Guidelines.

- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 76041-71-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.utoronto.ca [ehs.utoronto.ca]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Purity Analysis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, directly impacting the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for the robust purity analysis of this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding its protocols in authoritative standards. This document details a multi-faceted analytical approach, combining chromatographic techniques for separation and quantification with spectroscopic methods for identification and structural elucidation, ensuring a self-validating system for quality control.

Introduction: The Imperative for Purity

This compound is a substituted pyridine derivative whose utility in complex molecule synthesis is significant. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity in bioactive molecules, while the chloro and hydroxy functionalities provide reactive handles for further chemical modification.[1]

The control of impurities in such starting materials is a critical aspect of drug and pesticide development. Impurities can arise from the manufacturing process (starting materials, by-products, intermediates), degradation, or storage.[2][3] Even trace amounts can have unintended consequences, including altering biological activity, causing toxicity, or affecting the stability of the final product. Therefore, a rigorous and well-validated analytical strategy is not merely a quality control measure but a fundamental component of product safety and performance. This guide outlines such a strategy, based on established principles for analogous compounds and in accordance with international regulatory guidelines.

Impurity Profiling: A Synthesis-Informed Approach

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. While multiple synthetic routes may exist, a common approach to analogous structures involves the chlorination and subsequent functionalization of a pyridine precursor.

A potential synthetic route for this compound could start from 2-hydroxy-5-(trifluoromethyl)pyridine. The challenge lies in the selective chlorination at the 3-position. Direct electrophilic halogenation of pyridines can be difficult and may require harsh conditions, potentially leading to multiple chlorinated by-products.[4]

Potential Impurities Include:

-

Starting Materials: Unreacted 2-hydroxy-5-(trifluoromethyl)pyridine.

-

Isomeric By-products: Other positional isomers of chlorination, such as 6-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

-

Over-reacted Products: Dichlorinated species.

-

Reagents and Catalysts: Residual chlorinating agents or catalysts used in the synthesis.

-

Degradation Products: Products formed during storage or under stress conditions.

The following diagram illustrates a conceptual workflow for identifying and controlling these potential impurities.

Caption: Impurity workflow from synthesis to final product release.

Chromatographic Purity and Assay Determination

Chromatographic methods are central to purity analysis, offering the high resolving power necessary to separate the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar organic compounds like this compound. The method separates compounds based on their hydrophobicity.

Rationale for Method Design:

-

Column: A C18 column is a versatile and robust choice, providing excellent retention for aromatic compounds.

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range. The acidic nature of the 2-hydroxy pyridine (a pyridinol) means its retention will be pH-dependent. Buffering the mobile phase in the acidic range (e.g., with phosphate or formate buffer at pH 2.5-3.5) will suppress the ionization of the hydroxyl group, leading to better peak shape and more reproducible retention times.

-

Detection: The pyridine ring is a strong chromophore. UV detection at a wavelength around 270-280 nm is expected to provide good sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: RP-HPLC Method

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient is recommended to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable time. A typical gradient might be:

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity.[5][6][7]

Table 1: Summary of Proposed HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% HCOOH in H₂O, B: 0.1% HCOOH in ACN |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 275 nm |

| Sample Conc. | ~1 mg/mL |

Gas Chromatography (GC) for Volatile Impurities

GC is the ideal method for analyzing volatile and semi-volatile substances, such as residual solvents from the manufacturing process or certain volatile by-products.[8] Due to the low volatility of this compound itself, GC is not the primary method for purity assessment but is crucial for specific tests.

Experimental Protocol: Headspace GC for Residual Solvents

-

Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A non-polar column (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial: 40°C, hold for 5 min.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 min at 240°C.

-

-

Injector and Detector Temp: 250°C.

-

Headspace Parameters:

-

Vial Equilibration Temp: 80°C.

-

Vial Equilibration Time: 20 min.

-

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF.

Impurity Identification and Structural Elucidation

Once impurities are detected by HPLC, their structures must be elucidated to assess their potential impact. This is a regulatory requirement for any impurity found above the identification threshold outlined in ICH Q3A guidelines.[9][10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful technique for this purpose. An HPLC system is coupled directly to a mass spectrometer, which provides the molecular weight of the compounds as they elute from the column. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be definitive.

-

¹H NMR: Will show the signals for the aromatic protons on the pyridine ring. The number of signals, their chemical shifts, and their coupling patterns can confirm the substitution pattern.

-

¹⁹F NMR: A single signal (likely a singlet or a narrowly coupled multiplet) would confirm the presence of a single CF₃ group.[12]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

By isolating an impurity (e.g., by preparative HPLC) and analyzing it by NMR and MS, its full structure can be determined.

Orthogonal and Specific Tests

A complete purity profile relies on multiple analytical techniques.

Table 2: Comprehensive Analytical Test Panel

| Test | Method | Purpose |

| Appearance | Visual Inspection | Confirms physical form and color (e.g., White to off-white solid). |

| Identification | FTIR, ¹H NMR | Confirms the identity of the bulk material against a reference standard. |

| Assay | HPLC (with reference standard) | Determines the exact content or potency of the main compound. |

| Chromatographic Purity | HPLC-UV | Quantifies all detectable impurities relative to the main peak. |

| Water Content | Karl Fischer Titration | Measures the amount of water present. |

| Residual Solvents | Headspace GC-FID | Quantifies volatile organic solvents from the manufacturing process. |

| Sulphated Ash | Ignition at high temperature | Measures the content of inorganic impurities. |

The following diagram illustrates the workflow for a comprehensive purity analysis.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Q3A(R2) | PPTX [slideshare.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. starodub.nl [starodub.nl]

- 7. database.ich.org [database.ich.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical synthesis, the mastery of novel intermediates is a cornerstone of innovation. 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is one such compound, a key building block whose utility is matched by its specific handling requirements. This guide moves beyond mere data recitation to provide a framework for its safe and effective use, grounded in the principles of chemical reactivity and proactive risk mitigation. Our focus is to empower researchers with the foresight to not only prevent incidents but to understand the causality behind each safety recommendation.

Compound Identity and Hazard Profile

This compound is a solid, typically appearing as a white to light yellow substance.[1] A comprehensive understanding of its hazard profile is the foundation of safe handling.

GHS Classification: A Multi-faceted Hazard

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, aggregated data indicates significant health risks.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H300: Fatal if swallowed[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Source: Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory.[1]

The "Fatal if swallowed" classification is of paramount importance, necessitating stringent controls to prevent ingestion. The irritant properties to skin, eyes, and the respiratory system are also significant and dictate the required personal protective equipment (PPE).

Physical and Chemical Properties: The 'Why' Behind the Handling

Understanding the physical properties of a compound is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Implication for Safe Handling |

| Molecular Weight | 197.54 g/mol [1] | Standard for a small molecule intermediate. |

| Appearance | White to light yellow solid[1] | Allows for visual identification of the substance. |

| Melting Point | 159-161 °C[1] | Stable at room temperature, but care must be taken with heating. |

| Boiling Point | 143.5°C at 760 mmHg[1] | Decomposition may occur at elevated temperatures. |

| Flash Point | 59.7 °C[1] | The compound has a relatively low flash point for a solid, indicating that it can be ignited. |

The solid nature of this compound at room temperature can mitigate some of the risks associated with volatile liquids, but the potential for dust formation during transfer must be addressed to prevent inhalation.

The Core of Safe Handling: A Risk-Based Approach

A proactive approach to safety involves a continuous cycle of risk assessment and control implementation. The following workflow illustrates this process.

Caption: A logical workflow for the safe handling of chemical compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE strategy is essential. The selection of PPE should be directly informed by the hazards identified.

Caption: Decision pathway for selecting appropriate PPE based on hazards.

Detailed PPE Protocol

-

Hand Protection : Wear nitrile gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to double-glove if extended handling is anticipated. Always wash hands thoroughly with soap and water after handling.[2]

-

Body Protection : A standard laboratory coat should be worn and kept fastened. Launder work clothes separately from personal clothing.[2]

-

Eye Protection : Chemical splash goggles are mandatory.[3][4]

-

Respiratory Protection : Use in a well-ventilated area, preferably a certified chemical fume hood.[2] If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7] |